Cas no 1260987-63-0 (methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate)
![methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate structure](https://ja.kuujia.com/scimg/cas/1260987-63-0x500.png)
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
- methyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- STL075770
- methyl 4-(2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
- methyl 4-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
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- インチ: 1S/C22H16FN3O4S2/c1-30-21(29)13-6-8-14(9-7-13)24-18(27)12-32-22-25-16-10-11-31-19(16)20(28)26(22)17-5-3-2-4-15(17)23/h2-11H,12H2,1H3,(H,24,27)
- InChIKey: UNDOXAGUHXUDOE-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(C(=O)OC)=CC=1)=O)C1=NC2C=CSC=2C(N1C1C=CC=CC=1F)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 760
- XLogP3: 4.2
- トポロジー分子極性表面積: 142
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-2248-5mg |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-2248-10μmol |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-2248-10mg |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-2248-15mg |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-2248-2μmol |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-2248-1mg |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-2248-4mg |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-2248-2mg |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-2248-5μmol |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-2248-3mg |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
1260987-63-0 | 3mg |
$63.0 | 2023-09-07 |
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoateに関する追加情報
Methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate: A Comprehensive Overview
Methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with the CAS Registry Number 1260987-63-0. This compound belongs to the class of sulfonamides and features a unique combination of functional groups, including a methyl ester, an acetamide group, and a thienopyrimidine moiety. The structure of this compound is highly intricate, incorporating a thienopyrimidine ring system fused with a thiophene ring and a pyrimidine ring. This arrangement imparts the molecule with distinct electronic and steric properties, making it a subject of interest in various fields of chemical research.
The synthesis of methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. The presence of the thienopyrimidine core suggests that this compound may exhibit biological activity, particularly as a potential inhibitor or modulator in enzymatic pathways. Recent studies have highlighted the importance of thienopyrimidine derivatives in drug discovery due to their ability to target specific protein kinases and other therapeutic targets.
One of the key features of this compound is its sulfanyl (thioether) group, which plays a significant role in its chemical reactivity and stability. The fluorophenyl substituent further enhances the molecule's electronic properties by introducing electron-withdrawing effects. This combination makes the compound potentially useful in applications such as catalysis or as a building block for more complex molecules.
In terms of applications, methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has been explored in academic research for its potential in medicinal chemistry. Its structure suggests that it could serve as a lead compound for developing novel therapeutics targeting diseases such as cancer or inflammatory conditions. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds to specific biological targets with high accuracy.
Furthermore, the methyl ester group in this compound indicates that it may undergo hydrolysis under certain conditions to form the corresponding carboxylic acid. This property could be exploited in controlled-release drug delivery systems or in the synthesis of biodegradable materials. The integration of multiple functional groups also makes this compound a versatile candidate for supramolecular chemistry and materials science applications.
Recent studies have focused on optimizing the synthesis pathway of methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate to improve yield and reduce environmental impact. Green chemistry principles have been applied to develop more sustainable methods for its production. Additionally, researchers have investigated its stability under various storage conditions to ensure its suitability for long-term use in research and industrial settings.
In conclusion, methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate (CAS No. 1260987-63-0) is a fascinating compound with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research in medicinal chemistry, materials science, and catalysis. As new insights into its properties continue to emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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